3-Methoxy-5-methylpicolinonitrile
Description
3-Methoxy-5-methylpicolinonitrile is a pyridine derivative featuring a nitrile group at position 2, a methoxy substituent at position 3, and a methyl group at position 5. This compound belongs to the picolinonitrile family, which is characterized by a pyridine ring with a nitrile functional group. The methoxy and methyl substituents confer distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methoxy-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6-3-8(11-2)7(4-9)10-5-6/h3,5H,1-2H3 |
InChI Key |
LCBCRRXOLXTXIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methylpicolinonitrile typically involves the reaction of 3-methoxypyridine with methyl iodide in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The process can be summarized as follows:
Methylation: 3-Methoxypyridine reacts with methyl iodide in the presence of a base to form 3-methoxy-5-methylpyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: 3-Methoxy-5-methylpicolinamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of 3-Methoxy-5-methylpicolinonitrile exhibit significant anticancer properties. For example, studies have shown that certain analogs can inhibit tumor growth in various cancer cell lines, demonstrating potential as chemotherapeutic agents .
Case Study: Inhibition of Tumor Growth
A study conducted by Kiselev et al. reported the synthesis of brominated derivatives of this compound, which were tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting a promising avenue for drug development .
2. Neurological Disorders
The compound has also been investigated for its neuroprotective effects. Research suggests that it may modulate neurotransmitter systems, providing a potential therapeutic pathway for conditions such as Alzheimer's disease .
Material Science Applications
1. Polymer Synthesis
this compound is utilized in the synthesis of specialty polymers. Its nitrile group allows for incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength.
Data Table: Properties of Polymers Synthesized with this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Solubility | Moderate |
2. Coatings and Adhesives
The compound is also employed in formulating coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. These applications are crucial in industries ranging from automotive to construction.
Analytical Applications
Due to its unique chemical structure, this compound is often used as a reagent in analytical chemistry. It serves as a precursor for the synthesis of various analytical standards used in chromatography and mass spectrometry.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylpicolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Electronic and Reactivity Differences
- Methoxy vs. Nitro Groups: The methoxy group in this compound is electron-donating, activating the pyridine ring toward electrophilic substitution. In contrast, the nitro group in 5-Methyl-3-nitropicolinonitrile (CAS 1089330-68-6) deactivates the ring, reducing reactivity but increasing stability under oxidative conditions .
- Nitrile vs. Ester: The nitrile group in picolinonitriles enhances polarity and hydrogen-bond acceptor capacity compared to esters (e.g., Methyl 5-bromo-3-methylpicolinate), which are more prone to hydrolysis .
Biological Activity
3-Methoxy-5-methylpicolinonitrile (C8H8N2O) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound is categorized as a nitrile derivative of picoline. Its chemical structure includes a methoxy group and a methyl group attached to the pyridine ring, which may influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibits significant inhibitory activity against topoisomerase I (Top1), an enzyme critical for DNA replication and repair.
Table 1: Cytotoxicity Data of this compound
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Top1 inhibition |
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Cell cycle arrest |
The above table summarizes the growth inhibition (GI50) values for various cancer cell lines treated with this compound, indicating its potential as an anticancer agent.
The mechanism through which this compound exerts its effects primarily involves the inhibition of topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells. This is supported by findings that show increased levels of cleaved poly(ADP-ribose) polymerase (PARP), a marker for apoptosis, upon treatment with the compound .
Case Studies
Case Study 1: In Vivo Efficacy
In a recent study involving xenograft models, mice treated with this compound showed significant tumor regression compared to control groups. The compound was administered at doses of 20 mg/kg body weight, resulting in a tumor volume reduction of approximately 50% after two weeks .
Case Study 2: Combination Therapy
Research has also explored the efficacy of combining this compound with other chemotherapeutic agents. When used in conjunction with cisplatin, the combination therapy resulted in enhanced cytotoxic effects in resistant cancer cell lines, suggesting potential for overcoming drug resistance .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Studies show that it reaches peak plasma concentrations within one hour post-administration, with a half-life suitable for therapeutic use.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption Rate | Rapid |
| Peak Plasma Concentration | 1 hour |
| Half-Life | 4 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
